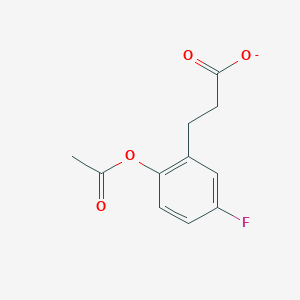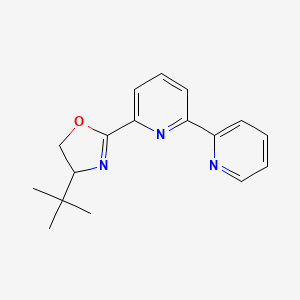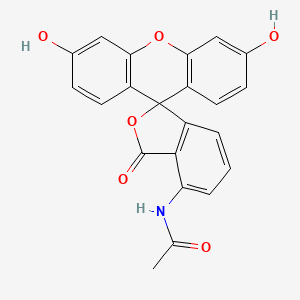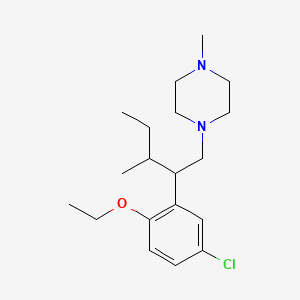
1-(beta-sec-Butyl-5-chloro-2-ethoxyphenethyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(beta-sec-Butyl-5-chloro-2-ethoxyphenethyl)-4-methylpiperazine is a chemical compound with a complex structure that includes a piperazine ring substituted with various functional groups
Preparation Methods
The synthesis of 1-(beta-sec-Butyl-5-chloro-2-ethoxyphenethyl)-4-methylpiperazine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the phenethyl derivative: This step involves the reaction of a suitable phenol derivative with an appropriate alkylating agent to introduce the ethoxy group.
Introduction of the sec-butyl group: This can be achieved through a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst.
Formation of the piperazine ring: The final step involves the reaction of the substituted phenethyl derivative with 4-methylpiperazine under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-(beta-sec-Butyl-5-chloro-2-ethoxyphenethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding phenol derivative.
Scientific Research Applications
1-(beta-sec-Butyl-5-chloro-2-ethoxyphenethyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(beta-sec-Butyl-5-chloro-2-ethoxyphenethyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(beta-sec-Butyl-5-chloro-2-ethoxyphenethyl)-4-methylpiperazine can be compared with other similar compounds, such as:
N-sec-Butyl-5-chloro-2-methoxyaniline: This compound has a similar structure but differs in the presence of a methoxy group instead of an ethoxy group.
beta-sec-Butyl-5-chloro-2-ethoxy-N,N-diisopropylphenethylamine: This compound has a similar phenethyl backbone but differs in the substitution pattern on the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
29122-64-3 |
|---|---|
Molecular Formula |
C19H31ClN2O |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-2-ethoxyphenyl)-3-methylpentyl]-4-methylpiperazine |
InChI |
InChI=1S/C19H31ClN2O/c1-5-15(3)18(14-22-11-9-21(4)10-12-22)17-13-16(20)7-8-19(17)23-6-2/h7-8,13,15,18H,5-6,9-12,14H2,1-4H3 |
InChI Key |
PTFMLNBMLFZOGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN1CCN(CC1)C)C2=C(C=CC(=C2)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
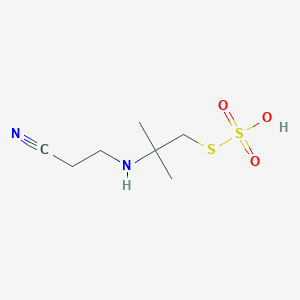
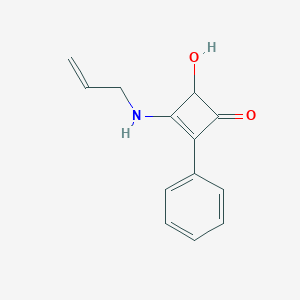
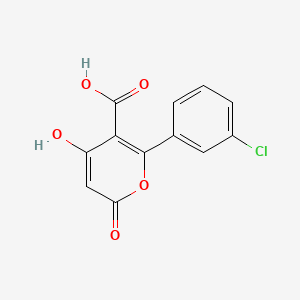
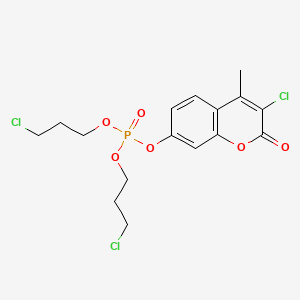
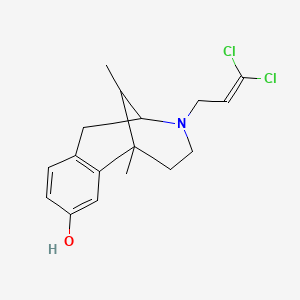
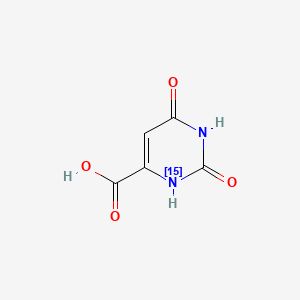
![N-{(2S)-1-[(4-Ethoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B13829248.png)
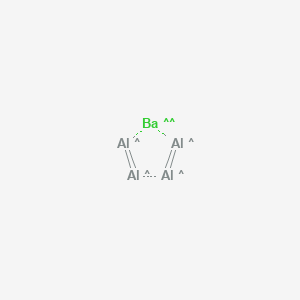
![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)
![Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)
